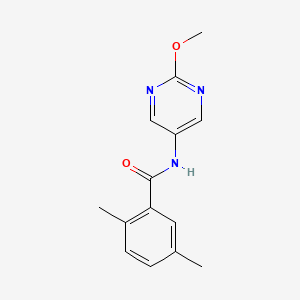
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidines are a class of organic compounds with a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at non-adjacent positions . They are fundamental structures in nature and are part of many larger biomolecules, including the nucleic acids DNA and RNA .
Synthesis Analysis
There are several methods for synthesizing pyrimidines. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method uses a ZnCl2-catalyzed three-component coupling reaction .Molecular Structure Analysis
The molecular structure of pyrimidines consists of a six-membered ring with two nitrogen atoms. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with saturated ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary depending on the specific compound. For example, some pyrimidines are solid at room temperature .科学的研究の応用
Electronic and Structural Properties
Research involving compounds with methoxypyrimidinyl and dimethylbenzamide groups often focuses on their electronic and structural properties. For example, studies on ferrocenyl centers mediated by bis-ethynyl/butadiynyl diruthenium bridges investigate the electronic couplings and structural determinants that influence molecular behavior. This research is crucial for developing novel materials with specific electronic characteristics, potentially applicable in electronics and catalysis (Xu et al., 2005).
Anticancer Applications
Several compounds, including those with pyrimidine scaffolds, are investigated for their potential anticancer properties. The discovery of potent c-MET inhibitors for cancer therapy, for instance, involves the synthesis of derivatives that inhibit c-MET, a factor linked to malignancies. These studies are foundational in the development of new cancer treatments (Jiang et al., 2016).
Corrosion Inhibition
The corrosion inhibition properties of specific derivatives, such as thiopyrimidines, highlight the application of these compounds in protecting metals against corrosion. This is particularly relevant in industrial settings where metal longevity is critical. Such studies not only provide insights into the mechanisms of corrosion inhibition but also contribute to the development of more effective inhibitors (Singh et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-4-5-10(2)12(6-9)13(18)17-11-7-15-14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQXOXLSGHKWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

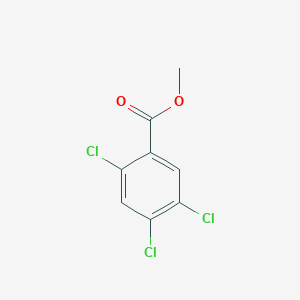
![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696474.png)
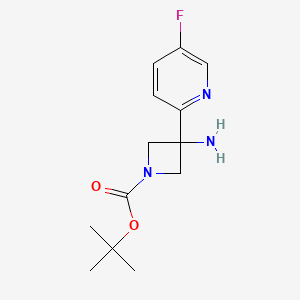

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2696480.png)
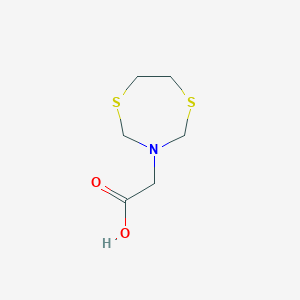
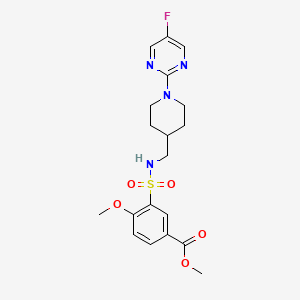
![2-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2696486.png)
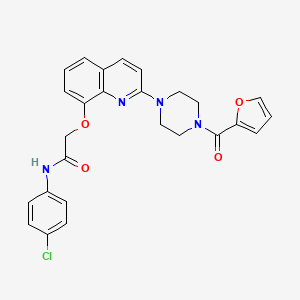
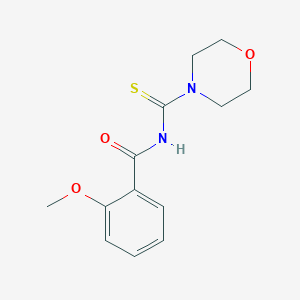
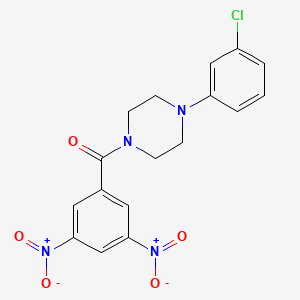
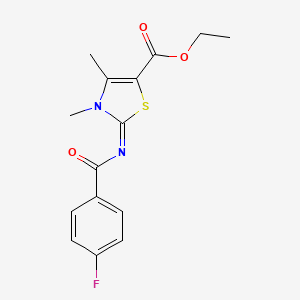
![1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2696494.png)
